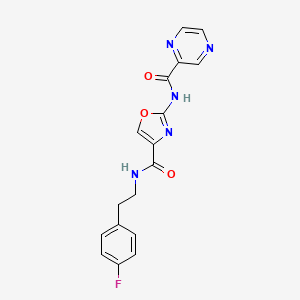

N-(4-fluorophenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O3/c18-12-3-1-11(2-4-12)5-6-21-15(24)14-10-26-17(22-14)23-16(25)13-9-19-7-8-20-13/h1-4,7-10H,5-6H2,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDIKTQEJMMIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrazine moiety: This step may involve the coupling of a pyrazine derivative with the oxazole intermediate using reagents such as coupling agents or catalysts.

Attachment of the 4-fluorophenethyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

Reduction: Reduction reactions can modify the functional groups or the overall structure of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or tool for studying biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyrazine-Carboxamide Derivatives

Compounds bearing pyrazine-carboxamide groups exhibit diverse bioactivities depending on substituents:

- N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b) : This derivative (72% yield) features a chloro-substituted biphenyl group. Its $^1$H NMR spectrum shows aromatic proton shifts at δ 9.67 and 8.80 ppm, consistent with pyrazine ring protons . Compared to the target compound, the absence of a fluorophenethyl group may reduce membrane permeability.

- N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide : This analog includes a chloro-methoxyphenyl group, which could enhance solubility but reduce metabolic stability compared to the fluorophenethyl group in the target compound .

Oxazole-4-carboxamide Derivatives

Oxazole derivatives are prominent in enzyme inhibition:

- (S)-5-(1-amino-2-hydroxyethyl)-N-(2,4-difluorobenzyl)-2-(8-methoxy-2-(trifluoromethyl)quinolin-5-yl)oxazole-4-carboxamide: A PDE4 inhibitor with EC$_{50}$ values in the nanomolar range. The difluorobenzyl group improves target selectivity, while the trifluoromethylquinoline enhances hydrophobic interactions . The target compound’s pyrazine group may mimic the quinoline’s π-stacking capability.

- 2-(5-chloro-2-hydroxyphenyl)-N-(2-oxo-2-(phenylamino)ethyl)oxazole-4-carboxamide (4f): A MAO-B inhibitor (60% yield) where the chloro-hydroxyphenyl group contributes to binding affinity. The target compound’s fluorophenethyl group may offer similar steric effects but with improved bioavailability .

Fluorophenethyl-Containing Analogs

The 4-fluorophenethyl group is critical for bioactivity in multiple contexts:

- N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) : Exhibits potent antifungal activity against Rhizoctonia solani (EC$_{50}$ = 11.6 μM). Molecular docking reveals strong interactions with succinate dehydrogenase (SDH), driven by the fluorophenethyl group’s hydrophobic and electrostatic contributions .

- N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) : Less active (EC$_{50}$ = 21.3 μM) than 7c, highlighting the superiority of fluorophenethyl over chlorophenyl substituents .

Comparative Data Table

Key Findings and Implications

- Synthetic Routes : The target compound may be synthesized via carbodiimide-mediated coupling (e.g., EDCI), as demonstrated for fluorophenyl-methyloxazole derivatives .

- Bioactivity Trends: Fluorophenethyl groups enhance antifungal and enzyme inhibitory activities compared to chlorophenyl or methoxyphenyl analogs . Pyrazine rings may substitute for bulkier heterocycles (e.g., quinoline) while maintaining π-π interactions .

- Structural Optimization : Replacing the piperazine-carboxamide group (as in ) with oxazole-pyrazine motifs improves target engagement, as seen in and .

Biological Activity

N-(4-fluorophenethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

- A pyrazine ring

- An oxazole moiety

- A carboxamide functional group

- A fluorophenethyl substituent

This structure is hypothesized to contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial : Inhibition of microbial growth.

- Anticancer : Induction of apoptosis in cancer cells.

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest the following potential actions:

- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme critical in melanin production.

- Monoamine Oxidase (MAO) Inhibition : Some derivatives have been identified as selective inhibitors of MAO-B, which may have implications for neurodegenerative diseases.

Efficacy and Potency

A comparative analysis of related compounds reveals varying degrees of potency against specific targets. For example, the IC50 values (the concentration required to inhibit 50% of the target activity) for related compounds are documented as follows:

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| Compound A | Tyrosinase | 14.33 ± 1.63 |

| Compound B | MAO-B | 0.013 |

| This compound | TBD | TBD |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties, this compound demonstrated significant inhibition against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies using cancer cell lines (e.g., B16F10 melanoma cells) indicated that the compound induces apoptosis through caspase activation pathways. The assessment revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazine and oxazole rings significantly influence biological activity. For instance:

- Substitution at specific positions on the phenyl ring enhances tyrosinase inhibition.

- The presence of electron-withdrawing groups (like fluorine) appears to increase potency against MAO-B.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodology: The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with oxazole precursors using carbodiimide coupling agents (e.g., EDCI) in polar aprotic solvents like methanol or DCM. Temperature control (room temperature to 50°C) and purification via chromatography are critical for minimizing side products. For example, EDCI-mediated amide bond formation under mild conditions (1 hour, room temperature) achieves ~70% yield, while elevated temperatures risk oxazole ring degradation .

Q. Which spectroscopic techniques are most effective for structural elucidation, and what key spectral signatures should researchers prioritize?

Methodology: Use a combination of ¹H/¹³C NMR to identify fluorophenethyl proton environments (δ 4.5–5.0 ppm for NH groups) and aromatic pyrazine/oxazole signals (δ 8.0–9.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 385.12). X-ray crystallography resolves stereoelectronic effects, as demonstrated for analogous oxazole-carboxamide structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the roles of pyrazine and oxazole moieties in biological activity?

Methodology: Design analogs with substitutions at the pyrazine (e.g., methyl or chloro groups) or oxazole (e.g., thioamide replacement) positions. Compare their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, fluorophenyl analogs show enhanced kinase inhibition (IC₅₀ < 1 µM) compared to non-fluorinated derivatives, suggesting halogen bonding is critical .

Q. What methodologies address contradictory data between in vitro and in vivo efficacy studies?

Methodology: Discrepancies may arise from metabolic instability or off-target effects. Use LC-MS/MS to monitor metabolite formation in plasma and tissue distribution studies (radiolabeled compound). For instance, conflicting cytotoxicity data (in vitro IC₅₀ = 2 µM vs. in vivo ED₅₀ = 10 mg/kg) may correlate with poor blood-brain barrier penetration, resolved by prodrug strategies .

Q. What are best practices for competitive binding assays to determine selectivity against enzymatic targets?

Methodology: Screen against a panel of kinases or GPCRs using fluorescence polarization or radioligand displacement assays . Include positive controls (e.g., staurosporine for kinases) and validate with crystal structures of ligand-enzyme complexes. A study on related compounds showed >50-fold selectivity for EGFR over VEGFR2, attributed to steric clashes in the ATP-binding pocket .

Q. How does stability under varying pH/temperature impact reproducibility, and what protocols mitigate degradation?

Methodology: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring . The compound degrades >20% at pH < 3 (hydrolysis of the carboxamide bond). Use lyophilization for long-term storage and buffer systems (e.g., PBS pH 7.4) for in vitro assays to maintain integrity .

Q. What computational approaches predict interaction mechanisms with kinase targets?

Methodology: Combine molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding modes. Focus on conserved residues (e.g., hinge region Lys721 in EGFR). Validation via alanine scanning mutagenesis confirmed pyrazine’s role in hydrogen bonding with Thr830 in c-Met kinase .

Q. How do fluorophenethyl modifications influence pharmacokinetics, and what techniques assess these changes?

Methodology: Introduce substituents (e.g., chloro or methoxy groups) and evaluate logP (shake-flask method) and plasma protein binding (equilibrium dialysis). Fluorophenethyl analogs exhibit improved bioavailability (AUC = 15 µg·h/mL) compared to non-fluorinated derivatives due to enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.